molecular formula C11H15NOS B15261963 1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one

1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B15261963
M. Wt: 209.31 g/mol
InChI Key: HKDAYVMOQLFZLV-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)imino]-1λ⁶-thiolan-1-one (CAS: 2060050-12-4) is a sulfur-containing heterocyclic compound characterized by a thiolanone (tetrahydrothiophenone) core substituted with a 2-methylphenylimino group. The molecule’s structure consists of a five-membered thiolanone ring (C₄H₆OS) fused to an imino group (–N=) linked to an ortho-methyl-substituted benzene ring.

This compound is primarily supplied by Ambeed, Inc., which specializes in advanced intermediates and building blocks for pharmaceutical and chemical research .

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

1-(2-methylphenyl)iminothiolane 1-oxide

InChI

InChI=1S/C11H15NOS/c1-10-6-2-3-7-11(10)12-14(13)8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

HKDAYVMOQLFZLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=S2(=O)CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one typically involves the condensation of 2-methylphenylamine with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino-thiolane structure. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the stringent requirements of industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with biological targets makes it a promising lead compound for new drug discovery.

    Industry: In industrial applications, this compound is used in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The thiolane ring may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiolanone Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Characteristics Reference
1-[(2-Methylphenyl)imino]-1λ⁶-thiolan-1-one 2-Methylphenyl C₁₁H₁₃NOS* - Ortho-methyl group; steric hindrance may influence reactivity. Supplier: Ambeed .
1-[(4-Aminophenyl)imino]-1λ⁶-thiolan-1-one 4-Aminophenyl C₁₀H₁₄N₂OS 210.3 Para-amino group enhances polarity and hydrogen bonding; life science applications .
1-[(3-Methyl-4-nitrophenyl)imino]-1λ⁶-thiolan-1-one 3-Methyl-4-nitrophenyl C₁₁H₁₄N₂O₃S 274.3* Nitro group (electron-withdrawing) increases electrophilicity; ISO-certified .
1-[(2-Fluorophenyl)imino]-1λ⁶-thiolan-1-one 2-Fluorophenyl C₁₀H₁₁FNOS* - Fluorine’s electronegativity alters electronic distribution; supplied by multiple vendors .
1-[(3-Chloro-2-methylphenyl)imino]-1λ⁶-thiolan-1-one 3-Chloro-2-methylphenyl C₁₁H₁₄ClNOS 243.75 Chlorine and methyl groups enhance steric/electronic effects; higher molecular weight .

*Estimated based on structural analogs.

Key Comparative Insights:

  • Substituent Electronic Effects: Electron-donating groups (e.g., 2-methylphenyl in the target compound) stabilize the aromatic ring and may reduce electrophilicity at the imino group.
  • Steric Effects: Ortho-substituents (e.g., 2-methylphenyl in the target, 3-chloro-2-methylphenyl in ) introduce steric hindrance, which could impede interactions in catalytic or biological systems compared to para-substituted analogs (e.g., 4-aminophenyl in ).
  • Biological and Industrial Relevance: The 4-aminophenyl derivative () is marketed for life science research, suggesting utility in drug discovery or biochemical assays. The nitro-substituted compound () complies with ISO standards, indicating suitability for industrial applications.
  • Molecular Weight and Solubility: Halogenated derivatives (e.g., ) exhibit higher molecular weights, which may reduce solubility in polar solvents compared to non-halogenated analogs.

Notes

Synthesis and Applications: Synthesis routes and specific applications of the target compound remain undisclosed in the evidence.

Supplier Diversity : Compounds are available from multiple suppliers (e.g., Ambeed , American Elements ), ensuring accessibility for research and industrial use.

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